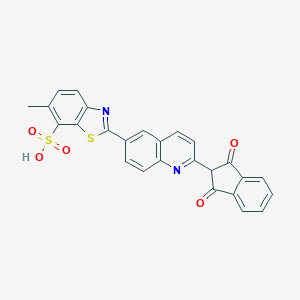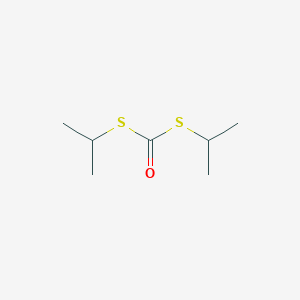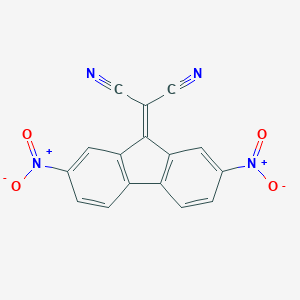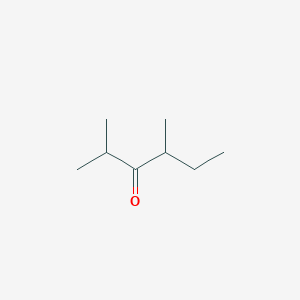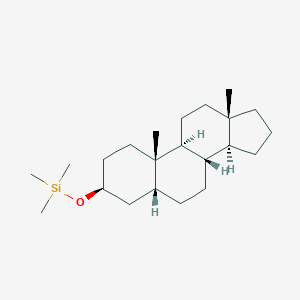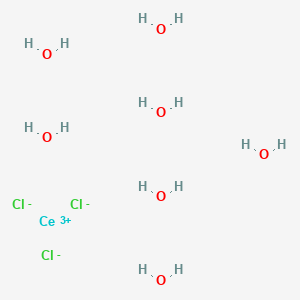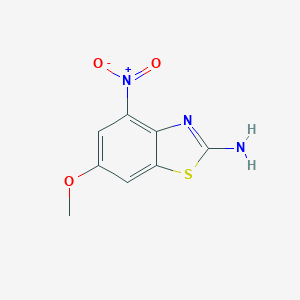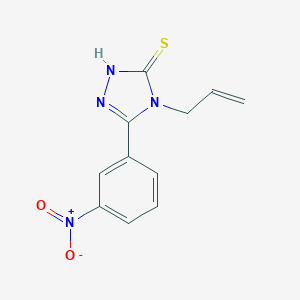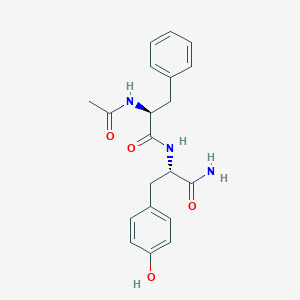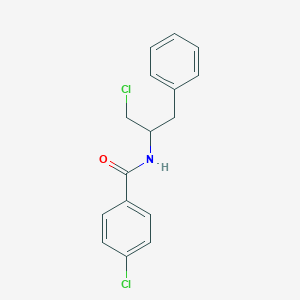
2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane is a chemical compound that is widely used in scientific research. It is also known as CPP or CPP-ACP, and it is a derivative of casein phosphopeptide. CPP-ACP has been found to have many potential applications in the fields of dentistry, medicine, and biochemistry.
Wirkmechanismus
The mechanism of action of CPP-ACP is not fully understood. However, it is believed to work by binding to tooth enamel and forming a protective layer that helps to prevent tooth decay. It may also work by promoting the remineralization of tooth enamel and by inhibiting the growth of bacteria that cause dental caries.
Biochemische Und Physiologische Effekte
CPP-ACP has been found to have a number of biochemical and physiological effects. It has been shown to promote the remineralization of tooth enamel, inhibit the growth of bacteria that cause dental caries, and reduce dental hypersensitivity. It has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-ACP for lab experiments is its stability and solubility in water. It is also relatively easy to synthesize and purify. However, one limitation is that it can be expensive to produce in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on CPP-ACP. One area of interest is the development of new dental materials that incorporate CPP-ACP. Another area is the use of CPP-ACP in drug delivery systems for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of CPP-ACP and to explore its potential applications in other scientific fields.
Synthesemethoden
The synthesis of CPP-ACP involves the reaction of p-chlorobenzoyl chloride with 1-chloro-3-phenylpropane in the presence of a base. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
CPP-ACP has been extensively studied for its potential applications in various scientific fields. In dentistry, it has been found to be effective in preventing tooth decay and treating dental hypersensitivity. It has also been used in the development of dental materials such as resin composites and dental adhesives. In medicine, CPP-ACP has been studied for its potential use in drug delivery systems and in the treatment of diseases such as osteoporosis. In biochemistry, CPP-ACP has been used as a model system for studying protein-peptide interactions.
Eigenschaften
CAS-Nummer |
19071-61-5 |
|---|---|
Produktname |
2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane |
Molekularformel |
C16H15Cl2NO |
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
4-chloro-N-(1-chloro-3-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C16H15Cl2NO/c17-11-15(10-12-4-2-1-3-5-12)19-16(20)13-6-8-14(18)9-7-13/h1-9,15H,10-11H2,(H,19,20) |
InChI-Schlüssel |
KXAVHZVNXIENGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=C(C=C2)Cl |
Synonyme |
2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



